3-(Tert-butylamino)cyclohex-2-en-1-one CAS number 23076-03-1
3-(Tert-butylamino)cyclohex-2-en-1-one CAS number 23076-03-1
An In-Depth Technical Guide to 3-(Tert-butylamino)cyclohex-2-en-1-one (CAS 23076-03-1): Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
3-(Tert-butylamino)cyclohex-2-en-1-one, identified by CAS number 23076-03-1, is a fascinating and synthetically valuable molecule belonging to the β-enaminone class. These compounds are characterized by a vinylogous amide system that imparts a unique electronic character, rendering them exceptionally versatile intermediates in organic synthesis. This guide provides a comprehensive technical overview of this specific enaminone, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, elucidating the rationale behind procedural choices, detail its expected spectroscopic signature for robust characterization, and explore its reactivity and profound potential as a scaffold in the design of novel therapeutics. The cyclohexenone core is a privileged structure found in numerous bioactive natural products, and the strategic inclusion of a tert-butyl group offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties.[1]
The β-Enaminone Scaffold: A Nexus of Reactivity and Potential
β-Enaminones, or vinylogous amides, are more than simple ketones or amines; they are a hybrid system where the nitrogen lone pair delocalizes through the double bond to the carbonyl group. This electronic communication creates a "push-pull" system that defines their chemistry.
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Ambident Nucleophilicity: The delocalization makes both the α-carbon and the nitrogen atom nucleophilic, allowing for selective reactions with various electrophiles.[2]
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Electrophilic Character: The β-carbon, adjacent to the nitrogen, can act as an electrophilic site, particularly in Michael additions and related transformations.
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Dual Electronic Attitude: This ability to act as both a nucleophile and an electrophile at different positions makes enaminones powerful building blocks for constructing complex molecular architectures, especially nitrogen-containing heterocycles.[2][3]
The cyclohexenone moiety itself is a cornerstone in medicinal chemistry, forming the core of natural products with demonstrated antitumor, anti-inflammatory, and antileishmanial activities.[1] The incorporation of a tert-butyl group is a deliberate design choice in medicinal chemistry. Its significant steric bulk can provide metabolic stability by shielding nearby functional groups from enzymatic degradation, and its lipophilicity can enhance membrane permeability. Tert-butyl groups are prevalent in drug molecules for their ability to anchor a ligand into a specific hydrophobic pocket of a target protein.[4]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and the well-documented behavior of analogous compounds.
| Property | Value | Source |
| CAS Number | 23076-03-1 | N/A |
| Molecular Formula | C₁₀H₁₇NO | Calculated |
| Molecular Weight | 167.25 g/mol | Calculated |
| IUPAC Name | 3-(tert-butylamino)cyclohex-2-en-1-one | IUPAC Nomenclature |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[5] |
Predicted Spectroscopic Data for Characterization
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¹H NMR: The proton spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.2-1.4 ppm. The vinyl proton at the 2-position would appear as a singlet around δ 5.0-5.5 ppm. The NH proton will likely be a broad singlet in the range of δ 5.0-9.0 ppm, with its chemical shift being highly dependent on solvent and concentration.[6] The three sets of methylene protons on the cyclohexene ring will appear as multiplets between δ 1.8 and 2.5 ppm.
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¹³C NMR: The carbonyl carbon (C1) is expected in the δ 195-200 ppm region. The enamine carbons C2 and C3 would be observed around δ 95-105 ppm and δ 160-165 ppm, respectively. The quaternary carbon of the tert-butyl group will be near δ 50 ppm, with the methyl carbons appearing around δ 29 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch (ketone) around 1640-1660 cm⁻¹, a C=C stretch around 1550-1600 cm⁻¹, and an N-H stretch around 3200-3400 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 167.
Synthesis and Purification
The most direct and efficient synthesis of 3-(tert-butylamino)cyclohex-2-en-1-one is the condensation reaction between a β-dicarbonyl compound, cyclohexane-1,3-dione, and a primary amine, tert-butylamine. A variety of catalysts have been reported to facilitate this transformation with high yields, often under environmentally benign conditions.[7]
Caption: General synthesis of the target enaminone.
Detailed Experimental Protocol: Scandium (III) Triflate Catalyzed Synthesis
This protocol is adapted from general methodologies for enaminone synthesis that emphasize efficiency and catalyst recyclability.
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Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexane-1,3-dione (1.12 g, 10 mmol) and tert-butylamine (1.10 mL, 10.5 mmol, 1.05 eq).
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Causality: Using a slight excess of the more volatile amine component helps to drive the reaction to completion.
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Catalyst Addition: Add scandium (III) triflate (Sc(OTf)₃) (246 mg, 0.5 mmol, 5 mol%).
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Causality: Sc(OTf)₃ is a Lewis acid that activates the carbonyl group of the dione, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. It is also highly effective in solvent-free conditions.
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Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is typically complete within 1-2 hours.
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Causality: Heating provides the necessary activation energy and helps to remove the water byproduct, driving the equilibrium towards the product. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dione spot has been consumed.
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Workup and Purification:
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Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
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Dissolve the crude mixture in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
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Causality: The aqueous wash removes the water-soluble catalyst and any unreacted amine salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Reactivity and Synthetic Utility in Drug Discovery
The true value of 3-(tert-butylamino)cyclohex-2-en-1-one for a drug development professional lies in its potential as a versatile synthetic hub. Its inherent reactivity allows for the rapid generation of diverse molecular scaffolds, which is essential for building compound libraries for structure-activity relationship (SAR) studies.[8]
Caption: Role as a precursor to diverse heterocyclic systems.
Enaminones are well-established precursors for a multitude of heterocyclic systems via cyclization reactions.[2] By reacting with various bifunctional electrophiles, the enaminone can be elaborated into more complex ring systems that are frequently found in clinically relevant molecules. This modularity allows for the rapid diversification of the core structure, enabling a swift exploration of the chemical space around the initial hit.[9]
Conclusion and Future Outlook
3-(Tert-butylamino)cyclohex-2-en-1-one is more than a simple chemical; it is a potent tool for innovation in medicinal chemistry. Its straightforward, high-yield synthesis and rich, predictable reactivity make it an ideal starting point for discovery campaigns. The combination of the biologically relevant cyclohexenone core and the pharmacokinetically favorable tert-butyl group presents a compelling scaffold for developing novel therapeutics. Future research will likely focus on leveraging this building block in automated, high-throughput synthesis platforms to generate large, diverse libraries for screening against challenging biological targets like protein-protein interactions and allosteric enzyme sites. As the demand for novel chemical modalities grows, the strategic application of versatile and powerful intermediates like this enaminone will be paramount to accelerating the drug discovery pipeline.[8]
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